

An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzoic acid

Cat. No.: B130224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 153775-33-8

This technical whitepaper provides a comprehensive overview of **2,4-Difluoro-5-nitrobenzoic acid**, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a representative synthesis protocol, its applications as a versatile building block, and essential safety and handling information.

Physicochemical Properties

2,4-Difluoro-5-nitrobenzoic acid is a solid, crystalline compound, typically appearing as a white to pale yellow powder. Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, makes it a highly reactive and valuable precursor in medicinal chemistry and fine chemical synthesis. The key quantitative data for this compound are summarized in the table below.

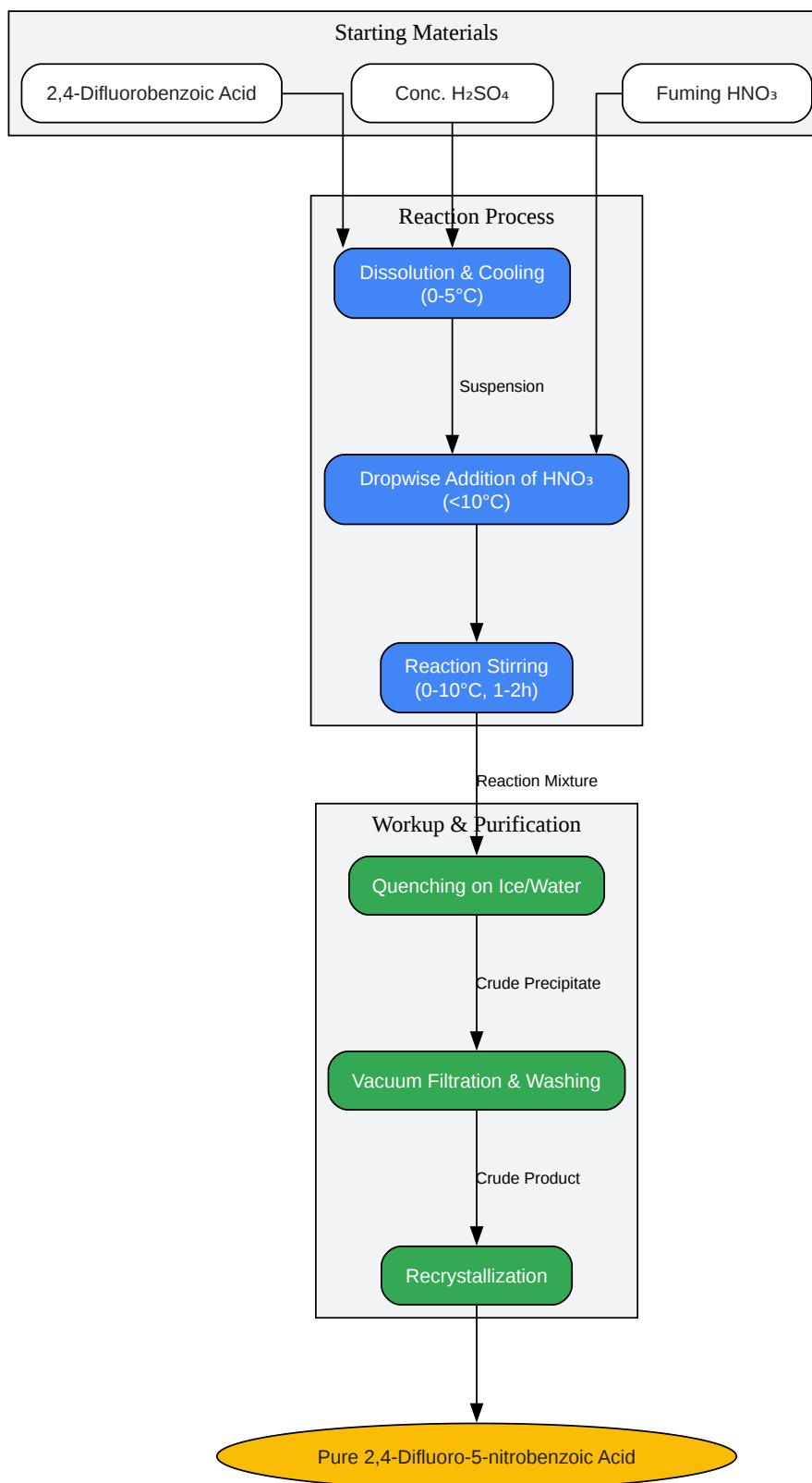
Property	Value	Reference(s)
CAS Number	153775-33-8	[1] [2]
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[3]
Molecular Weight	203.10 g/mol	[3] [4]
Appearance	White to cream to pale yellow crystals or powder	-
Melting Point	121.0-130.0 °C	-
Boiling Point	Data not readily available (predicted for isomers ~365 °C)	[5]
Solubility	Data not readily available (likely soluble in polar organic solvents)	[5]

Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid

The primary route for the synthesis of **2,4-Difluoro-5-nitrobenzoic acid** is through the electrophilic nitration of 2,4-difluorobenzoic acid. The fluorine atoms are deactivating, but the carboxylic acid group directs the incoming nitro group to the meta position (position 5).

Experimental Protocol: Electrophilic Nitration

This protocol is a representative method for the synthesis of **2,4-Difluoro-5-nitrobenzoic acid**.


Materials:

- 2,4-difluorobenzoic acid
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (≥90%)
- Ice

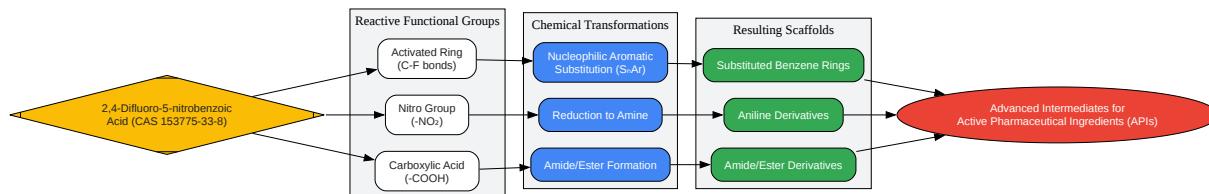
- Deionized Water
- Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,4-difluorobenzoic acid (1 equivalent).
- Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.
- Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) to the flask while maintaining the temperature below 5°C. Stir until the starting material is fully dissolved or suspended.
- Nitrating Mixture: In the dropping funnel, carefully add fuming nitric acid (e.g., 1.1-1.5 equivalents).
- Nitration: Add the fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (0-10°C) for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.
- Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **2,4-Difluoro-5-nitrobenzoic acid**.
- Drying: Dry the purified product under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-Difluoro-5-nitrobenzoic acid**.


Applications in Research and Drug Development

2,4-Difluoro-5-nitrobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex molecules. Its three functional groups—the carboxylic acid, the nitro group, and the activated aromatic ring—offer multiple handles for chemical modification.

- **Carboxylic Acid Group:** This group can be readily converted into esters, amides, or acid chlorides, allowing for its coupling with a wide variety of amines and alcohols. For example, it can be reacted with N,O-Dimethylhydroxylamine to form a Weinreb amide, a versatile intermediate for the synthesis of ketones.
- **Nitro Group:** The nitro group can be reduced to an amine. This resulting aniline derivative is a key precursor for the formation of heterocycles, amides, and sulfonamides, which are common motifs in drug molecules.
- **Aromatic Ring:** The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various nucleophiles to build molecular complexity.

A notable application is its use as a precursor in the synthesis of piperazine-containing compounds. For instance, its reaction with N-Boc piperazine creates a new intermediate where the piperazine moiety is attached to the fluoronitrobenzoyl core. Such structures are of high interest in drug discovery, as the piperazine ring is a common scaffold in many marketed drugs, including antipsychotics, antihistamines, and anticancer agents.

While specific signaling pathways directly modulated by **2,4-Difluoro-5-nitrobenzoic acid** are not documented, its importance lies in providing a scaffold to synthesize molecules that do target specific biological pathways. The ultimate biological activity is determined by the moieties that are added to this versatile chemical core.

[Click to download full resolution via product page](#)

Caption: Role of **2,4-Difluoro-5-nitrobenzoic acid** as a versatile chemical intermediate.

Safety and Handling

2,4-Difluoro-5-nitrobenzoic acid is a chemical that requires careful handling in a laboratory setting. The following information is a summary of key safety precautions. Users should always consult the full Safety Data Sheet (SDS) before handling this compound.

- General Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Avoid the formation of dust and aerosols.
- In case of Contact:
 - Skin Contact: May cause skin irritation. In case of contact, immediately wash with plenty of soap and water.
 - Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

- Ingestion: May be harmful if swallowed. If ingested, rinse mouth and seek immediate medical attention. Do not induce vomiting.
- Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 198967-25-8|2,4-Difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoro-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130224#2-4-difluoro-5-nitrobenzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com